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molecular formula C13H10Cl2N2O2 B8780447 4-Chloro-7-(2-chloroethoxy)-6-methoxy-3-quinolinecarbonitrile CAS No. 214470-72-1

4-Chloro-7-(2-chloroethoxy)-6-methoxy-3-quinolinecarbonitrile

Cat. No. B8780447
M. Wt: 297.13 g/mol
InChI Key: GAOYRWYHERKJQE-UHFFFAOYSA-N
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Patent
US06288082B1

Procedure details

A solution of 8 g (28.7 mmol) of 7-(2-Chloro-ethoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile and 18.2 g (143.5 mmol) of oxalyl chloride in 80 ml of methylene chloride containing 0.26 g of dimethylformamide was stirred at reflux for 2.5 hr. The solvent was removed. The residue was mixed with cold dilute sodium hydroxide and extracted several time with ethyl acetate and tetrahydrofuran. The combined extracts were dried over magnesium sulfate and the solution was passed through a short silica gel column. The solvents were removed giving 6.0 g of the title compound as an off-white solid that is used without additional purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](O)=[C:10]([C:15]#[N:16])[CH:11]=[N:12]2)=[CH:7][C:6]=1[O:18][CH3:19].C(Cl)(=O)C([Cl:23])=O.CN(C)C=O>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:23])=[C:10]([C:15]#[N:16])[CH:11]=[N:12]2)=[CH:7][C:6]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)O)OC
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
The residue was mixed with cold dilute sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted several time with ethyl acetate and tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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